

Vegfr-2-IN-24 preliminary research findings

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Compound Focus: Vegfr-2-IN-24

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VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is critical in both physiological conditions and diseases like cancer and neovascular eye diseases [1]. It is a receptor tyrosine kinase that, upon activation by VEGF-A, triggers downstream pathways such as **PI3K-Akt, Ras-MAPK, and PLC γ -PKC**, promoting endothelial cell proliferation, migration, and survival [2] [1].

The table below summarizes the primary contexts in which VEGFR-2 is a validated drug target:

Disease Context	Role of VEGFR-2	Therapeutic Goal
Cancer	Promotes tumor angiogenesis and provides nutrients for growth; also has direct pro-tumorigenic effects on some cancer cells [3].	Inhibit blood supply to tumors and direct cancer cell signaling.
Neovascular Age-Related Macular Degeneration (nAMD)	Drives formation of abnormal, leaky blood vessels from the choroid into the retina [4].	Reduce fluid leakage (edema) and prevent new vessel growth to preserve vision.
Other Retinal Diseases	Mediates pathological retinal neovascularization in Diabetic Retinopathy (DR) and Retinal Vein Occlusion (RVO) [2].	Suppress abnormal vessel growth that can lead to

Disease Context	Role of VEGFR-2	Therapeutic Goal
		hemorrhage and retinal damage.

Standard Experimental Models & Protocols

While the specific protocols for **VEGFR-2-IN-24** are unavailable, the following methodologies are standard for profiling VEGFR-2 inhibitors. You can use this as a guide for designing your own experiments or for understanding the data you might seek from compound developers.

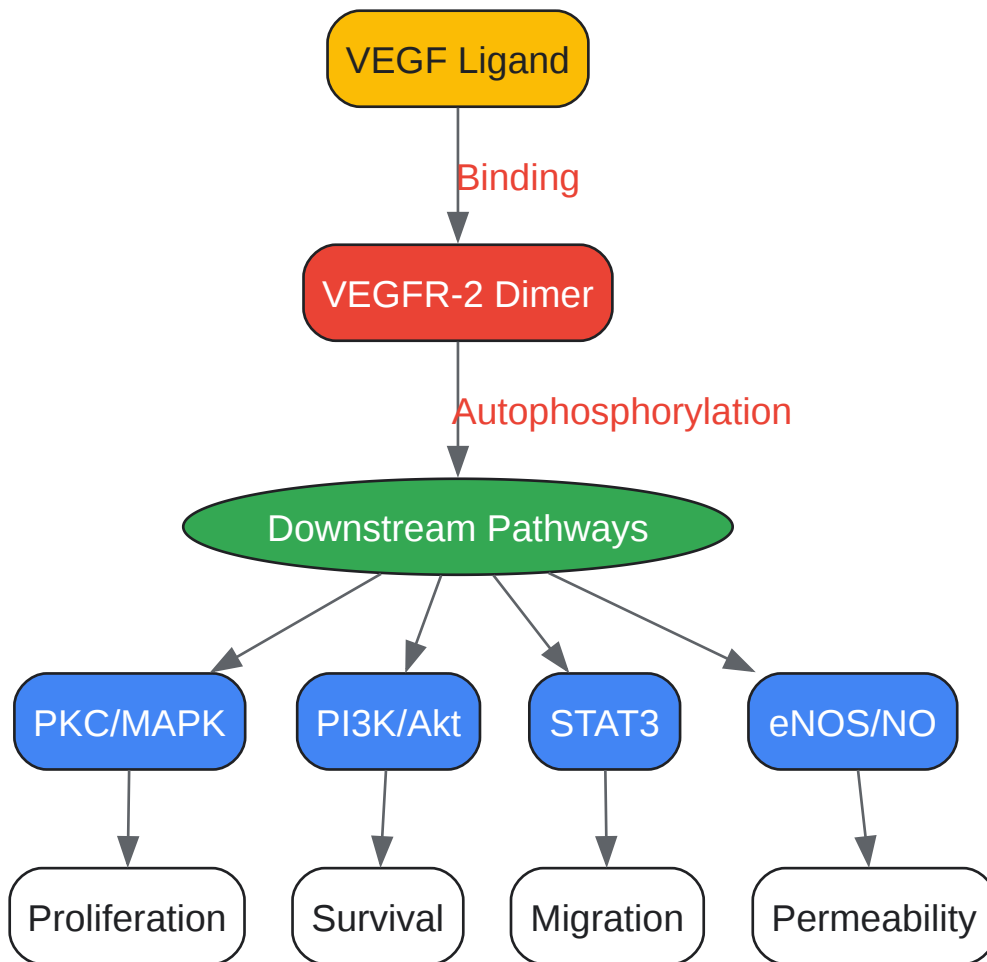
Experimental Area	Commonly Used Methods	Key Readouts & Applications
In Vitro Biochemical Assays	Cell-free kinase activity assays; VEGFR-2 kinase inhibitory assay [5].	Half-maximal inhibitory concentration (IC50); establishes direct target engagement and potency.

| **In Vitro Cellular Assays** | • Cell proliferation assays (e.g., CCK-8) [3]. • Western Blot [4] [3]. • Real-time PCR [3]. • Immunofluorescence [4]. | • Anti-proliferative **IC50**; cell viability. • Phosphorylation levels of VEGFR2 and downstream effectors (e.g., STAT3, Akt, ERK); pathway modulation. • mRNA expression of VEGFR2 and target genes (e.g., Vitronectin) [3]. • Protein localization and expression (e.g., VEGFA, α -SMA) [4]. | | **In Vivo Efficacy Models** | • **Xenograft Models**: Human cancer cells implanted in immunodeficient mice [3]. • **Laser-Induced CNV Model**: A standard model for nAMD [4]. | • Tumor volume and weight; in vivo anti-tumor efficacy. • CNV lesion size (measured by isolectin B4 staining); anti-angiogenic efficacy in the eye [4]. | | **Target Expression Profiling** | Immunohistochemistry (IHC) on patient tissue samples (e.g., tumor sections, retinal tissues) [6] [3]. | VEGFR2 protein expression levels and localization; patient stratification biomarker. |

VEGFR-2 Signaling Pathway

The diagram below outlines the core VEGFR-2 signaling pathway, which is crucial for understanding the mechanism of action of any VEGFR-2 inhibitor. The downstream effects lead to key cellular processes

driving angiogenesis.



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Research Directions and Considerations

Recent research highlights several key areas beyond simple angiogenesis inhibition that are relevant for developing a new VEGFR-2 inhibitor:

- **Non-Angiogenic Roles in Cancer:** VEGFR2 signaling in some gastric cancer cells can directly promote **tumorigenesis and metastasis** in a pro-angiogenic-independent way by upregulating factors like Vitronectin (VTN) [3]. This suggests inhibitors could have a dual mechanism of action.
- **Fibrosis Regulation:** In nAMD, VEGFR2 signaling is involved in the development of **subretinal fibrosis**, a major cause of vision loss despite anti-VEGF therapy. Targeting VEGFR2 can suppress α -SMA expression and fibrotic scarring [4].

- **Broad-Spectrum Antiviral Potential:** A 2024 study identified VEGFR2 as a novel host dependency factor for enterovirus replication (e.g., EV-A71). Inhibitors like Pazopanib showed broad-spectrum anti-enterovirus activity, suggesting a repurposing potential for viral infections [5].

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